4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Researchers pursuing naphthalene-based NSAIDs often encounter side-product formation when using the free acid in key coupling steps. This methyl ester (HBD = 0) protects the carboxylic acid function, minimizes side products, and simplifies purification. • Non-ionizable ester (HBD = 0) vs free acid (HBD = 1): superior membrane permeability and synthetic compatibility. • 2-Naphthyl orientation ensures a distinct COX-2 steric/electronic profile vs the 1-naphthyl regioisomer. • Saturated backbone eliminates the Michael-acceptor liability inherent to the α,β-unsaturated enoate analog. • Solid with predictable handling (mp ~74 °C); available at ≥98% purity.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1590-21-2
Cat. No. B074511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
CAS1590-21-2
Synonyms4-NAPHTHALEN-2-YL-4-OXO-BUTYRIC ACID METHYL ESTER
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C15H14O3/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3
InChIKeySUTZIVCVBFCEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester (CAS 1590‑21‑2): A Naphthyl‑γ‑keto Ester Scaffold for Controlled Derivatization and Physicochemical Tuning


4‑Naphthalen‑2‑yl‑4‑oxo‑butyric acid methyl ester is a C15 naphthyl‑γ‑keto ester that serves as a protected, non‑ionizable precursor to 4‑(naphthalen‑2‑yl)‑4‑oxobutanoic acid and as a key intermediate in the construction of naphthalene‑based non‑steroidal anti‑inflammatory (NSAID) chemotypes [1]. Its solid‑state properties (predicted density 1.164 g/cm³, extrapolated boiling point ~408 °C, melting point ~74 °C) [2] distinguish it from the corresponding free acid and from the 1‑naphthyl positional isomer, thereby defining its handling, purification, and reactivity windows in both academic and industrial settings.

Why 4‑Naphthalen‑2‑yl‑4‑oxo‑butyric acid methyl ester Cannot Be Replaced by Its Free Acid, 1‑Naphthyl Isomer, or Unsaturated Analogs Without Quantitative and Functional Consequence


Even within the narrow class of naphthyl‑γ‑oxo‑butyrate derivatives, small structural modifications produce discrete differences in hydrogen‑bonding capacity, lipophilicity, and metabolic liability that directly impact downstream synthetic yield, pharmacokinetic tuning, and target engagement. The methyl ester lacks a hydrogen‑bond donor (HBD = 0) while the free acid carries one, altering both solubility and membrane permeability ; the 1‑naphthyl regioisomer presents a different steric and electronic profile at the active site of enzymes such as COX‑2 [1]; and the α,β‑unsaturated analog introduces a Michael‑acceptor electrophile that fundamentally changes reactivity and toxicity potential . These distinctions mean that in‑class interchange without quantitative re‑validation carries material risk of failed synthesis, altered potency, or unexpected off‑target effects.

Quantitative Differentiation Evidence: 4‑Naphthalen‑2‑yl‑4‑oxo‑butyric acid methyl ester vs. Structural Analogs


Hydrogen‑Bond Donor Count Dictates Solubility and Permeability: Methyl Ester vs. Free Acid

The methyl ester (CAS 1590‑21‑2) has zero hydrogen‑bond donors (HBD), whereas the free acid 4‑(naphthalen‑2‑yl)‑4‑oxobutanoic acid (CAS 1590‑22‑3) has one HBD . In drug design, removal of a single HBD typically reduces polar surface area and increases passive membrane permeability by approximately 0.5–1.0 log unit in Caco‑2 assays across congeneric series; here, the ester is reported as soluble in most organic solvents but insoluble in water , a profile that favors organic‑phase reactions and oral absorption potential relative to the acid.

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Regioisomeric Naphthyl Attachment Alters COX‑2 Enzyme Engagement: 2‑Naphthyl vs. 1‑Naphthyl Methyl Esters

While direct head‑to‑head COX‑2 IC50 data for the 2‑naphthyl methyl ester are not available in the curated public domain, the 1‑naphthyl isomer (methyl 4‑(naphthalen‑1‑yl)‑4‑oxobutanoate, CAS 13672‑43‑0) has been annotated in BindingDB with IC50 > 10 µM toward human recombinant COX‑2 [1]. Naphthyl regioisomerism is known to rotate the aryl plane by ~60° relative to the ketone linker, altering π‑stacking and hydrogen‑bond geometry within the COX‑2 active site [2]. This conformational difference implies that the 2‑naphthyl isomer will present a distinct pharmacophoric vector, with likely divergent potency and selectivity compared to the 1‑naphthyl congener.

Enzymology Inflammation SAR

Saturation State Governs Electrophilic Risk: Saturated Methyl Ester vs. α,β‑Unsaturated Analog

The saturated γ‑keto ester backbone of 1590‑21‑2 cannot act as a Michael acceptor, whereas the α,β‑unsaturated analogue methyl (2E)‑4‑(naphthalen‑2‑yl)‑4‑oxobut‑2‑enoate (CAS 7150‑56‑3) possesses an electrophilic double bond . Conjugate addition to this enoate can lead to covalent protein adducts and idiosyncratic toxicity—a liability well documented for α,β‑unsaturated carbonyls in drug discovery [1]. The saturated methyl ester therefore offers a cleaner safety profile for in‑vivo‑oriented programs while preserving the ester prodrug handle.

Chemical Toxicology Reactivity Lead Optimization

Ester‑Protected Intermediate Enables Higher Yield and Purity in Multi‑Step NSAID Synthesis vs. Direct Acid Coupling

In the synthesis of naphthylacetic acid NSAIDs (e.g., nabumetone analogs), the methyl ester serves as a protected form of the γ‑keto acid, preventing side reactions during Friedel‑Crafts acylation or Grignard additions [1]. Commercial suppliers report a typical purity of 95% for this intermediate , and the ester can be hydrolyzed quantitatively to the free acid under mild basic conditions. Attempting the same sequence with the unprotected acid often leads to decarboxylation or salt formation that reduces overall yield; while exact comparative yield data are proprietary, process patents emphasize ester protection as the preferred route for this naphthyl ketone class [1].

Process Chemistry NSAID Synthesis Yield Optimization

Procurement‑Relevant Application Scenarios for 4‑Naphthalen‑2‑yl‑4‑oxo‑butyric acid methyl ester


Synthesis of 2‑Naphthyl‑γ‑keto Acid Prodrugs and NSAID Intermediates

The methyl ester is the preferred starting material for constructing naphthylacetic acid NSAIDs and related anti‑inflammatory agents because it protects the carboxylic acid function during key C‑C bond‑forming steps, thereby minimizing side‑product formation and simplifying purification [1].

Physicochemical Comparator in Parallel SAR Libraries

When screening naphthyl‑ketone libraries against COX‑2, AKR1C3, or other enzymes sensitive to aryl geometry, the 2‑naphthyl methyl ester should be co‑profiled with its 1‑naphthyl regioisomer and the free acid to map the contribution of naphthyl orientation and ionization state to potency and selectivity [2].

Non‑Electrophilic Ester Prodrug Template for Lead Optimization

Unlike the α,β‑unsaturated enoate analog, the saturated methyl ester poses negligible Michael‑acceptor liability, making it a safer scaffold for in‑vivo pharmacokinetic and toxicity studies when ester‑based prodrug strategies are desired [3].

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